molecular formula C14H14N2O2S B15042829 N'-(2-ethoxybenzylidene)-2-thiophenecarbohydrazide

N'-(2-ethoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15042829
M. Wt: 274.34 g/mol
InChI Key: BJPUZEGCPGZXOX-XNTDXEJSSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is leveraged in its use as a chemosensor and in biological applications where it can inhibit the activity of certain enzymes by binding to metal cofactors. The molecular targets and pathways involved include interactions with metal ions and disruption of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-ethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

BJPUZEGCPGZXOX-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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